N-(2,5-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Piperazine Intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Formation of the Pyrimidine Intermediate: This step involves the reaction of the piperazine intermediate with a pyrimidine derivative.
Formation of the Thioacetamide Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, high-pressure systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of thiols or amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: This compound may be investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: This compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism of action will depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide may include other acetamides, piperazine derivatives, and pyrimidine derivatives. Examples of similar compounds may include:
- N-(2,5-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide
- N-(2-methoxyphenyl)-2-(pyrimidin-2-ylthio)acetamide
- N-(2,5-dimethylphenyl)-2-(piperazin-1-ylthio)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the piperazine, pyrimidine, and thioacetamide groups may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-8-9-19(2)20(16-18)27-24(31)17-33-25-26-11-10-23(28-25)30-14-12-29(13-15-30)21-6-4-5-7-22(21)32-3/h4-11,16H,12-15,17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDUIQXTLHWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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